![molecular formula C18F34O3 B3117895 Perfluorononanoic anhydride CAS No. 228407-54-3](/img/structure/B3117895.png)
Perfluorononanoic anhydride
Overview
Description
Perfluorononanoic anhydride (PFNA) is a perfluorinated compound that belongs to the group of per- and polyfluoroalkyl substances (PFASs). It is a highly stable, persistent, and bioaccumulative chemical that has been widely used in industrial applications, including the production of fluoropolymers, surfactants, and coatings. PFNA is also a contaminant found in the environment, including in air, water, soil, and food, and has been detected in human blood and tissues.
Scientific Research Applications
Perfluoroalkylated Substances in Plasma Samples
Perfluorononanoic anhydride, as part of the perfluorinated compounds, has been used in various products, applications, and industrial processes. A study found significant levels of perfluorononanoate (PFNA) and other perfluorinated substances in plasma samples of German blood donors. This research highlights the widespread presence and persistence of such compounds in the environment and in human populations (Fromme et al., 2017).
Impact on Glucose Homeostasis and Metabolic Syndrome
Research has shown that serum perfluorononanoic acid (PFNA) concentrations are associated with hyperglycemia and metabolic syndrome. This study underscores the biological impact of PFNA and related compounds on critical health parameters like glucose homeostasis and metabolic syndrome, particularly in adolescents and adults (Lin et al., 2008).
Global Distribution and Environmental Presence
A study on the global distribution of perfluorooctanesulfonate and related fluorochemicals, including perfluorononanoic acid (PFNA), in human blood samples from several countries, revealed the extensive global spread and environmental presence of these compounds. This research is crucial in understanding the global environmental and human health implications of PFNA and related chemicals (Kannan et al., 2004).
Toxicity in Aquatic Environments
A significant study on the toxic effects of PFNA on zebrafish embryos showed that PFNA at low concentrations adversely affected zebrafish development, indicating potential ecological risks in aquatic environments. This research provides insights into the environmental impact and toxicity of PFNA in ecosystems (Liu et al., 2015).
Endocrine Disruption Potential
Perfluorononanoic acid has been found to potentially interfere with the function of sex hormone receptors, as shown in a study examining its effects on estrogen and androgen receptors. This research suggests that PFNA and other perfluorinated compounds could disrupt endocrine homeostasis, posing a risk to health (Kjeldsen & Bonefeld‐Jørgensen, 2013).
Mechanism of Action
Target of Action
Perfluorononanoic anhydride, also known as Perfluorononanoic acid (PFNA), is a synthetic perfluorinated carboxylic acid and fluorosurfactant . The primary targets of PFNA are peroxisome proliferator-activated receptors (PPARs) , particularly PPAR-α . PPARs are nuclear hormone receptors that regulate the expression of genes involved in lipid metabolism, inflammation, and cell proliferation .
Mode of Action
PFNA interacts with its targets, the PPARs, by binding to them and activating them . This activation leads to changes in the expression of genes regulated by these receptors . For instance, PFNA has been shown to upregulate numerous target genes of PPAR-α .
Biochemical Pathways
The activation of PPAR-α by PFNA affects various biochemical pathways. It has been suggested that PFNA may induce endoplasmic reticulum stress , which could affect protein folding and lead to cellular dysfunction. Additionally, PFNA has been shown to increase triglyceride levels and inhibit cholesterogenic gene expression in HepaRG cells . This suggests that PFNA may disrupt lipid metabolism, potentially leading to lipid accumulation and associated health effects .
Pharmacokinetics
The pharmacokinetics of PFNA have been studied in laboratory rodents. In rats, the serum elimination of PFNA is largely linear with exposure doses, and there is a major sex difference in the rate of elimination, with an estimated half-life of 30.6 days for males and 1.4 days for females . In mice, the rates of PFNA serum elimination are non-linear with exposure dose and are slightly faster in females than males, with terminal estimated serum half-life of 25.8–68.4 days and 34.3–68.9 days, respectively .
Result of Action
The activation of PPAR-α by PFNA and the subsequent changes in gene expression can lead to various molecular and cellular effects. For instance, PFNA has been shown to increase triglyceride levels and inhibit cholesterogenic gene expression in HepaRG cells . This could potentially lead to lipid accumulation and associated health effects. Additionally, PFNA has been suggested to induce endoplasmic reticulum stress , which could lead to cellular dysfunction.
Action Environment
It has been used to make fluoropolymers, a coating that can resist heat, water, and chemicals . Thus, PFNA can be present in products including carpets, food-contact papers, and cleaning and polishing products . Low levels of PFNA are detected in aqueous film-forming foam (AFFF) for fire suppression . These environmental factors could potentially influence the action, efficacy, and stability of PFNA.
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18F34O3/c19-3(20,5(23,24)7(27,28)9(31,32)11(35,36)13(39,40)15(43,44)17(47,48)49)1(53)55-2(54)4(21,22)6(25,26)8(29,30)10(33,34)12(37,38)14(41,42)16(45,46)18(50,51)52 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIXEKBUKKRQNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18F34O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
910.1 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluorononanoic anhydride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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